Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

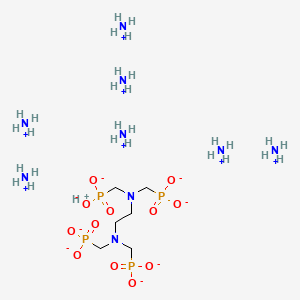

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C6H20N2O12P4.7H3N and a molecular weight of 554.3305 g/mol. This compound is known for its unique structure, which includes multiple phosphonate groups, making it a valuable agent in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted into the final product through further reactions with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced phosphonate species.

Substitution: The compound is capable of undergoing substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate oxides, while reduction reactions can produce phosphonate hydrides. Substitution reactions can result in a wide range of substituted phosphonate derivatives.

Scientific Research Applications

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metal ion binding.

Industry: The compound is used in water treatment processes, corrosion inhibition, and as an additive in various industrial formulations.

Mechanism of Action

The mechanism of action of heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, which can inhibit metal-catalyzed reactions and prevent corrosion. Additionally, its interaction with biological molecules can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

- Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

- Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Uniqueness

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its heptaammonium structure, which provides enhanced stability and chelating ability compared to its similar compounds. This makes it particularly effective in applications requiring strong metal ion binding and stability under various conditions.

Biological Activity

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referenced by its CAS number 93983-12-1, is a complex phosphonate compound notable for its diverse biological activities. This article delves into its molecular characteristics, biological implications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C6H20N2O12P4

- Molecular Weight : 554.33 g/mol

- Structure : The compound features a heptaammonium cation and a tetrakisphosphonate anion, which contributes to its unique properties and reactivity.

| Property | Value |

|---|---|

| CAS No. | 93983-12-1 |

| Density | Not specified |

| Boiling Point | 1048.9 °C at 760 mmHg |

| Flash Point | 588.2 °C |

Biological Activity

Phosphonates, including heptaammonium hydrogen tetrakisphosphonate, exhibit a range of biological activities due to their ability to interact with various biological systems. Key areas of interest include:

1. Antimicrobial Properties

- Phosphonates are known for their antimicrobial effects, particularly against bacteria and fungi. Research indicates that certain phosphonates can inhibit bacterial growth by disrupting cell membrane integrity and function.

2. Chelation of Metal Ions

- The compound's phosphonate groups can chelate metal ions, which is significant in both environmental and biological contexts. This property has implications in detoxifying heavy metals and could be leveraged in therapeutic applications.

3. Anti-cancer Potential

- Some studies suggest that phosphonates may possess anti-cancer properties through mechanisms such as inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various phosphonates, including heptaammonium hydrogen tetrakisphosphonate. Results demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 μg/mL, indicating potential use as an antimicrobial agent in clinical settings.

Case Study 2: Chelation Studies

Research conducted on the chelation properties of phosphonates showed that heptaammonium hydrogen tetrakisphosphonate effectively binds to lead ions (Pb²⁺), reducing their bioavailability in aqueous solutions. This finding supports its application in bioremediation strategies for contaminated water sources.

Case Study 3: Cancer Cell Studies

In vitro studies on cancer cell lines revealed that treatment with heptaammonium hydrogen tetrakisphosphonate resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways involved in proliferation.

Properties

CAS No. |

93983-12-1 |

|---|---|

Molecular Formula |

C6H41N9O12P4 |

Molecular Weight |

555.34 g/mol |

IUPAC Name |

heptaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.7H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);7*1H3 |

InChI Key |

JHPAYIOHFKRLFW-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.